3,6-Dinitro-o-toluidine

描述

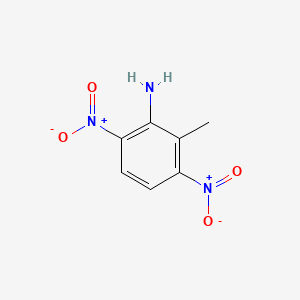

3,6-Dinitro-o-toluidine is an organic compound with the chemical formula C7H7N3O4. It is a derivative of o-toluidine, where two nitro groups are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

3,6-Dinitro-o-toluidine can be synthesized through several methods. One common synthetic route involves the nitration of o-toluidine. The process typically includes the following steps:

Nitration: o-Toluidine is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 6 positions.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

3,6-Dinitro-o-toluidine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the benzene ring.

Oxidation: Under specific conditions, the methyl group can be oxidized to a carboxylic acid group.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3,6-Dinitro-o-toluidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 3,6-Dinitro-o-toluidine involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. In biological systems, the compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context.

相似化合物的比较

3,6-Dinitro-o-toluidine can be compared with other similar compounds, such as:

2-amino-4,6-dinitrotoluene: This compound has similar structural features but differs in the position of the amino group.

2,4-Dinitro-6-aminotoluene: Another related compound with different substitution patterns on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.

生物活性

3,6-Dinitro-o-toluidine (DNTO) is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of DNTO, highlighting its mechanisms of action, potential therapeutic applications, and associated toxicological concerns.

This compound is a nitro-substituted derivative of o-toluidine, with the chemical formula C₇H₈N₂O₄. It is primarily used as an intermediate in the synthesis of dyes and other organic compounds. The presence of nitro groups significantly influences its reactivity and biological activity, which are critical for its applications in various fields.

The biological activity of DNTO is attributed to its interaction with various molecular targets within biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules, including DNA, proteins, and lipids. This reactivity can lead to various biochemical effects, including:

- Enzyme Inhibition : DNTO has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Genotoxicity : Studies indicate that DNTO may induce DNA damage through oxidative stress mechanisms, leading to mutagenic effects .

- Antimicrobial Activity : Preliminary research suggests that DNTO exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research has indicated that DNTO may possess anticancer properties due to its ability to induce apoptosis in cancer cells. A study demonstrated that DNTO could inhibit the proliferation of specific cancer cell lines by triggering programmed cell death pathways. However, further studies are needed to elucidate the exact mechanisms involved.

Antimicrobial Effects

In addition to anticancer activity, DNTO has been evaluated for its antimicrobial effects. It has shown promise against various microbial pathogens, suggesting potential applications in treating infections.

Toxicological Concerns

Despite its potential therapeutic applications, DNTO raises significant toxicological concerns:

- Mutagenicity : Several studies have reported that DNTO exhibits mutagenic properties in bacterial assays, indicating a risk for genetic damage .

- Carcinogenicity : Long-term exposure studies have suggested that DNTO may have carcinogenic potential, particularly affecting liver tissues in animal models .

- Environmental Impact : As a chemical intermediate, DNTO's environmental persistence and toxicity to aquatic organisms have raised concerns regarding its impact on ecosystems .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C₇H₈N₂O₄ |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Mutagenicity | Positive in bacterial assays |

| Carcinogenicity | Potential liver carcinogen in long-term studies |

| Environmental Toxicity | Toxic to aquatic life |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines showed that DNTO treatment resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways involving caspase enzymes.

Case Study 2: Genotoxic Effects

In a study assessing the genotoxicity of DNTO using the Ames test, it was found to induce mutations in Salmonella strains both with and without metabolic activation. This highlights the necessity for careful handling and risk assessment when working with this compound.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-Dinitro-o-toluidine with high purity?

Synthesis typically involves nitration of o-toluidine under controlled conditions. Key variables include temperature (maintained below 50°C to prevent side reactions), nitric acid concentration, and solvent selection (e.g., sulfuric acid as a catalyst). Purification via recrystallization in ethanol or methanol is critical to remove isomers like 4,6-dinitro derivatives. Characterization via HPLC or GC-MS ensures purity >98% .

Q. How can researchers characterize the structural and purity profile of this compound?

Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm nitro-group positions and aromatic proton environments.

- IR spectroscopy to identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

- Mass spectrometry for molecular ion validation (m/z ~257). Purity can be quantified via reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use enclosed transfer systems to minimize airborne exposure .

- Wear nitrile gloves, lab coats, and safety goggles.

- Conduct work in a fume hood with HEPA filters.

- Store in amber glass containers away from reducing agents to prevent explosive decomposition .

Q. What are the key spectral signatures used to confirm the identity of this compound?

- ¹H NMR : Two distinct singlets for aromatic protons (δ 8.2–8.5 ppm) and methyl group protons (δ 2.4–2.6 ppm).

- IR : Strong absorptions at 1525 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch).

- UV-Vis : λₘₐₐ at 280 nm in acetonitrile .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported toxicity data for this compound across studies?

Discrepancies often arise from impurity profiles (e.g., 5-chloro derivatives in Fluazinam technical-grade samples) . To address this:

- Standardize purity thresholds (≥98%) using preparative chromatography.

- Conduct comparative toxicity assays (e.g., Ames test, zebrafish embryo models) under controlled conditions.

- Use meta-analysis to account for variability in exposure durations and concentrations .

Q. How does nitro-group positioning influence the reactivity of this compound in different solvents?

The 3,6-substitution pattern creates steric hindrance, reducing electrophilic substitution reactivity. In polar aprotic solvents (e.g., DMF), nitro groups enhance stability via resonance, while in acidic aqueous media, protonation at the amine group increases solubility. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates with nucleophiles like hydroxide ions .

Q. What experimental approaches elucidate environmental degradation pathways of this compound in soil systems?

- Microcosm studies : Incubate soil samples spiked with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues.

- LC-QTOF-MS : Identify metabolites like nitro-reduced intermediates (e.g., 3,6-diamino derivatives).

- Assess photodegradation using simulated sunlight (Xe arc lamps) to detect nitro-group cleavage products .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

- Density Functional Theory (DFT) : Calculate electron affinity and frontier molecular orbitals to predict redox behavior.

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP1A1) to identify potential metabolic pathways.

- QSAR models : Corrogate nitro-group electronegativity with mutagenicity endpoints .

Q. Methodological Notes

- Data Triangulation : Combine experimental (e.g., kinetic assays), computational (e.g., DFT), and environmental (e.g., microcosm) data to validate hypotheses .

- Controlled Replication : Standardize solvent purity, temperature, and catalyst batches to minimize variability in synthetic yields .

- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing toxicity studies .

属性

IUPAC Name |

2-methyl-3,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-5(9(11)12)2-3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZWLLMSXCXIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204744 | |

| Record name | Benzenamine, 3,6-dinitro-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56207-39-7 | |

| Record name | 2-Methyl-3,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56207-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluidine, 3,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,6-dinitro-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dinitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。